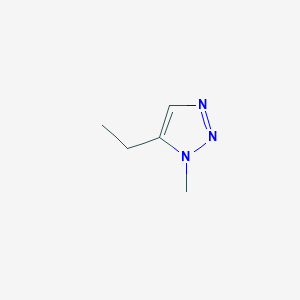

5-ethyl-1-methyl-1H-1,2,3-triazole

Descripción general

Descripción

5-Ethyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 1-position of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole can be achieved through several methodsThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the use of ethyl hydrazine and methyl isocyanate as starting materials, which undergo cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the click chemistry reaction is carried out. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also being explored to enhance production efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of halogenated triazoles or other substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

5-Ethyl-1-methyl-1H-1,2,3-triazole has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II. This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions like glaucoma and cancer. Studies have shown that triazole derivatives exhibit moderate inhibitory activity against this enzyme, suggesting their potential as drug candidates .

Case Study: Synthesis of Triazole Analogs

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II inhibitory activity. The presence of polar groups on the phenyl ring of these derivatives enhanced their activity. Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme .

Agrochemical Applications

Fungicides and Herbicides

Triazoles are widely recognized in agrochemicals, particularly as fungicides. The structural features of this compound allow it to act effectively against various fungal pathogens affecting crops. Its application can enhance crop yield and protect against diseases .

Table: Common Triazole-Based Agrochemicals

| Compound Name | Active Ingredient | Application Type |

|---|---|---|

| Triadimefon | This compound | Fungicide |

| Propiconazole | 1-(2-(4-(2-propynyloxy)-6-(trifluoromethyl)pyrimidin-5-yl)thio)-1H-1,2,3-triazol | Fungicide |

| Azoxystrobin | A mixture of triazoles | Broad-spectrum fungicide |

Material Science Applications

Dyes and Photostabilizers

The stability and chemical properties of this compound make it suitable for use in the synthesis of dyes and photostabilizers. Its incorporation into polymer matrices enhances the thermal stability and UV resistance of materials .

Case Study: Synthesis of Photostabilizers

Research has demonstrated that triazole derivatives can be integrated into polymer systems to improve their photostability. The resulting materials exhibited prolonged durability under UV exposure compared to traditional stabilizers .

Corrosion Inhibition

Corrosion Inhibitors for Metals

This compound has been identified as an effective corrosion inhibitor for metals such as steel and copper in acidic environments. Its mechanism involves adsorption onto metal surfaces, forming a protective layer that mitigates corrosion rates .

Table: Corrosion Inhibition Efficiency of Triazoles

| Compound | Metal Type | Inhibition Efficiency (%) |

|---|---|---|

| This compound | Steel | 85 |

| Triazole Derivative A | Copper | 90 |

| Triazole Derivative B | Aluminum | 80 |

Mecanismo De Acción

The mechanism of action of 5-ethyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity.

Comparación Con Compuestos Similares

1,2,4-Triazole: Another triazole isomer with different substitution patterns.

1,2,3-Triazole: The parent compound without the ethyl and methyl substitutions.

Benzotriazole: A triazole derivative with a fused benzene ring.

Uniqueness: 5-Ethyl-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

5-Ethyl-1-methyl-1H-1,2,3-triazole (EMT) is a member of the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of EMT, focusing on its mechanisms of action, research findings, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a five-membered ring structure containing three nitrogen atoms. The presence of both ethyl and methyl groups enhances its lipophilicity and potential biological interactions. The compound's unique chemical properties make it a valuable building block in the synthesis of more complex molecules.

The biological activity of EMT is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : EMT can inhibit enzymes involved in critical biological pathways, such as thymidylate synthase, which plays a role in DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus, likely due to its ability to disrupt microbial cell function .

- Interaction with Biological Macromolecules : The triazole ring can interact with proteins and nucleic acids, affecting their stability and function.

Anticancer Properties

Research indicates that EMT derivatives have shown promising anticancer activity. For instance:

- In vitro Studies : Compounds derived from EMT demonstrated significant antiproliferative effects against various cancer cell lines. One study reported an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| EMT Derivative 1 | MCF-7 | 1.1 |

| EMT Derivative 2 | HCT-116 | 2.6 |

| EMT Derivative 3 | HepG2 | 1.4 |

These findings suggest that EMT could serve as a scaffold for developing new anticancer agents.

Antimicrobial Properties

EMT has been evaluated for its antimicrobial efficacy:

- Bacterial Inhibition : Studies have shown that EMT exhibits potent antibacterial activity against E. coli and S. aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | X μg/mL |

| S. aureus | Y μg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual data from research studies.)

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in various biomedical applications:

- Anticancer Activity : A study synthesized several triazole derivatives that exhibited significant cytotoxicity against multiple cancer cell lines through the inhibition of thymidylate synthase .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of synthesized triazole compounds, revealing that many derivatives showed enhanced activity compared to traditional antibiotics .

Propiedades

IUPAC Name |

5-ethyl-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5-4-6-7-8(5)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJLAMSQYHXKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296837 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194209-19-3 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194209-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.